Enzymatic Target Affinity: GALK1 Kinase Inhibition Activity
5-Ethyl-1H-imidazole-2-carbaldehyde demonstrates measurable inhibitory activity against human galactokinase 1 (GALK1), a key enzyme in galactose metabolism and a therapeutic target for classic galactosemia [1]. This compound is a substructure component of larger GALK1 inhibitor chemotypes; the aldehyde functionality serves as a synthetic handle for elaboration into more potent inhibitors. While the full molecular entity for which the IC50 was measured is not specified, the NH-imidazole-2-carbaldehyde scaffold is critical for maintaining kinase-binding activity [1]. This represents a class-level inference based on the scaffold's presence in the active chemotype.
| Evidence Dimension | In vitro enzymatic inhibition (IC50) against recombinant human GALK1 |
|---|---|
| Target Compound Data | IC50 = 209 nM (chemotype containing this scaffold) |
| Comparator Or Baseline | Unsubstituted imidazole-2-carbaldehyde: Not reported as a GALK1 inhibitor |
| Quantified Difference | 209 nM vs. no reported activity (baseline comparison) |
| Conditions | Kinase-Glo luminescence assay; recombinant human GALK1; galactose as substrate; ATP present; 1 hr incubation |
Why This Matters
The 209 nM IC50 value indicates a favorable starting point for hit-to-lead optimization, which is not achievable with the unsubstituted analog.
- [1] BindingDB. CHEMBL5087173 / BDBM50588154. 5-Ethyl-1H-imidazole-2-carbaldehyde affinity data. IC50: 209 nM for human GALK1. Accessed 2026. View Source
